3'-Nitro-[1,1'-biphenyl]-4-ol

Catalog No.
S1921599
CAS No.
53059-30-6
M.F
C12H9NO3
M. Wt
215.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Nitro-[1,1'-biphenyl]-4-ol

CAS Number

53059-30-6

Product Name

3'-Nitro-[1,1'-biphenyl]-4-ol

IUPAC Name

4-(3-nitrophenyl)phenol

Molecular Formula

C12H9NO3

Molecular Weight

215.2 g/mol

InChI

InChI=1S/C12H9NO3/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,14H

InChI Key

UNJAJDWFIYUSJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)O

Availability and Suppliers

3'-Nitro-[1,1'-biphenyl]-4-ol, also known by CAS number 885-82-5, is a niche organic compound available from a number of chemical suppliers for scientific research purposes [, , ].

Potential Applications

Due to the presence of the nitro functional group (NO2), 3'-Nitro-[1,1'-biphenyl]-4-ol could be of interest for research in various areas of organic chemistry, such as:

  • Synthesis of new molecules: The nitro group can be used as a precursor for introducing other functional groups, allowing researchers to create new and complex molecules.
  • Study of reaction mechanisms: The reactivity of the nitro group can be exploited to investigate reaction mechanisms in organic chemistry [].

3'-Nitro-[1,1'-biphenyl]-4-ol is an organic compound characterized by the molecular formula C₁₂H₉N₃O₃. This compound features a biphenyl structure where a nitro group is attached to the third carbon of one phenyl ring and a hydroxyl group is attached to the fourth carbon of the other phenyl ring. It is known for its distinctive chemical properties, which arise from the presence of both the nitro and hydroxyl functional groups, making it a compound of interest in various fields of research and industry .

There is no current information available on the specific mechanism of action of 3'-nitro-[1,1'-biphenyl]-4-ol. Without knowledge of its biological activity or applications, it is impossible to discuss its mechanism of action in a scientific context.

  • Nitro groups can be mildly explosive under specific conditions.
  • Organic compounds with aromatic rings can be flammable.

  • Oxidation: The hydroxyl group can be oxidized to form quinone derivatives. Common reagents include hydrogen peroxide and potassium permanganate.
  • Reduction: The nitro group can be reduced to an amino group using agents like hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Major Products Formed

  • Oxidation: Quinone derivatives.
  • Reduction: Amino-biphenyl derivatives.
  • Substitution: Alkylated or acylated biphenyl derivatives.

Research into the biological activity of 3'-Nitro-[1,1'-biphenyl]-4-ol has indicated potential therapeutic properties. Studies have suggested that it may exhibit anti-inflammatory and antimicrobial effects, making it a candidate for further exploration in medicinal chemistry. Its interactions with various biomolecules could influence cellular pathways, although specific mechanisms remain an area for ongoing research .

The synthesis of 3'-Nitro-[1,1'-biphenyl]-4-ol typically involves two main steps:

  • Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
  • Hydroxylation: The compound undergoes selective hydroxylation, which can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.

In industrial applications, continuous flow reactors may be employed to optimize reaction conditions and maximize yield .

3'-Nitro-[1,1'-biphenyl]-4-ol has diverse applications across various fields:

  • Chemistry: Serves as a precursor in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential interactions with biological systems.
  • Medicine: Explored for therapeutic properties including anti-inflammatory and antimicrobial effects.
  • Industry: Used in producing dyes, pigments, and specialty chemicals .

Studies on the interactions of 3'-Nitro-[1,1'-biphenyl]-4-ol with biomolecules are crucial for understanding its biological activity. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, while the hydroxyl group can form hydrogen bonds with various biomolecules. These interactions could lead to significant biological effects, warranting further investigation into its pharmacological potential .

Several compounds share structural similarities with 3'-Nitro-[1,1'-biphenyl]-4-ol. Here’s a comparison highlighting their uniqueness:

Compound NameKey Differences
3-NitrobiphenylLacks the hydroxyl group; different reactivity.
4-HydroxybiphenylLacks the nitro group; distinct chemical properties.
2’-Nitro-[1,1’-biphenyl]-4-olNitro group in a different position; alters reactivity.
3,3'-Dinitro-[1,1'-biphenyl]-4-olContains two nitro groups; higher reactivity potential.
4'-Methyl-3-nitro-[1,1'-biphenyl]-4-olMethyl substitution alters physical properties.
3'-Amino-3-nitro-[1,1'-biphenyl]-4-olAmino group instead of hydroxyl; different biological activity.

Uniqueness

The unique combination of both nitro and hydroxyl groups in 3'-Nitro-[1,1'-biphenyl]-4-ol confers distinct chemical reactivity and potential applications that differentiate it from similar compounds. This makes it particularly valuable in both synthetic chemistry and biological research .

XLogP3

3.5

Wikipedia

3'-Nitro[1,1'-biphenyl]-4-ol

Dates

Modify: 2023-08-16

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